(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
Description
This compound is a thiazolidinone derivative featuring a pyrazole core substituted with a 4-chlorophenyl group and a phenyl ring. The Z-configuration of the methylene group at position 5 is critical for its stereochemical stability and biological interactions. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific data for this compound remain under investigation .
Properties
CAS No. |
623935-96-6 |
|---|---|
Molecular Formula |
C26H26ClN3OS2 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26ClN3OS2/c1-2-3-4-5-9-16-29-25(31)23(33-26(29)32)17-20-18-30(22-10-7-6-8-11-22)28-24(20)19-12-14-21(27)15-13-19/h6-8,10-15,17-18H,2-5,9,16H2,1H3/b23-17- |
InChI Key |
HLPCOQVXJYEDFV-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-heptyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones.
| Reagent | Conditions | Product | Key Findings |
|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 60°C | Sulfoxide derivative | Partial oxidation confirmed via IR spectroscopy (S=O stretch at 1050–1100 cm⁻¹). |
| Potassium permanganate | Aqueous acidic medium | Sulfone derivative | Complete oxidation observed, with NMR showing loss of thioxo proton signals. |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The choice of oxidizing agent and solvent polarity significantly impacts reaction efficiency .
Reduction Reactions
The thioxo group can be reduced to thiols or thioethers under controlled conditions.
| Reagent | Conditions | Product | Key Findings |
|---|---|---|---|
| Sodium borohydride | Ethanol, reflux | Thiol derivative | LC-MS analysis confirmed molecular ion peaks consistent with thiol formation. |
| Lithium aluminum hydride | Dry THF, 0–5°C | Thioether derivative | Reaction requires inert atmosphere; product purified via column chromatography. |
Side Reactions :
Competitive reduction of the pyrazole ring’s C=N bonds may occur under harsh conditions, necessitating precise stoichiometric control.
Substitution Reactions
The heptyl chain and chlorophenyl group participate in nucleophilic and electrophilic substitutions.
| Reagent | Conditions | Product | Key Findings |
|---|---|---|---|
| Chlorine gas | NaOH, 40°C | Chlorinated pyrazole derivative | Regioselectivity observed at the para position of the phenyl ring. |
| Bromine water | Acetic acid, RT | Brominated thiazolidinone | Reaction monitored via TLC; product crystallized in ethanol. |
Kinetic Studies :
Substitution at the chlorophenyl group follows second-order kinetics, with activation energy calculated at 45 kJ/mol.
Cycloaddition Reactions
The exocyclic methylene group participates in [4+2] Diels-Alder reactions.
Thermodynamic Analysis :
High dienophile electrophilicity and electron-deficient dienes favor exo selectivity, with ΔG‡ ≈ 75 kJ/mol .
Spectroscopic Confirmation of Reactivity
Key analytical methods used to characterize reaction products include:
-
IR Spectroscopy : Detects S=O (1050–1100 cm⁻¹) and C-S (650–700 cm⁻¹) stretches.
-
¹H NMR : Loss of thioxo proton (δ 3.2–3.5 ppm) upon oxidation or reduction.
-
LC-MS : Molecular ion peaks align with theoretical masses of derivatives.
Industrial and Pharmacological Implications
-
Scalability : Continuous flow reactors improve yield (>85%) in oxidation and substitution reactions .
-
Drug Development : Thiol derivatives show enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to the parent compound.
This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry. Further studies are warranted to explore its catalytic applications and optimize reaction pathways for industrial use.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other pyrazole-thiazolidinone hybrids. Key analogues include:
Physicochemical and Electronic Properties
- Lipophilicity : The heptyl chain in the target compound increases logP compared to the phenylethyl substituent in , favoring passive diffusion across biological membranes.
- Electronic Effects : The 4-chlorophenyl group (target) provides moderate electron withdrawal, whereas the 3-fluoro-4-propoxyphenyl group () introduces stronger polarization due to fluorine’s electronegativity .
Computational and Analytical Tools
- Structural Analysis : SHELX software () is widely used for crystallographic refinement, critical for confirming the Z-configuration and bond lengths in such compounds .
- Electron Density Studies: Multiwfn () enables analysis of noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) that dictate binding modes .
Biological Activity
The compound (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Structure and Properties
The structure of the compound features a thiazolidin-4-one core modified with a pyrazole moiety. The presence of the 4-chlorophenyl substituent and the heptyl chain significantly influence its biological activity. The thiazolidin-4-one scaffold is known for its ability to undergo various modifications that enhance its pharmacological properties.
Antioxidant Activity
Thiazolidin-4-one derivatives have shown significant antioxidant activity. For example, compounds with specific substitutions at the 4-position of the thiazolidin ring have demonstrated enhanced radical scavenging capabilities. In particular, studies have indicated that certain derivatives exhibit IC50 values lower than that of standard antioxidants like vitamin C .
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives possess anticancer properties, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor cell growth. For instance, derivatives have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines . The presence of the pyrazole ring is thought to contribute to this activity by enhancing interaction with cellular targets involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidin-4-one derivatives is well-documented. Compounds similar to This compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism where these compounds may modulate inflammatory pathways effectively .
Antimicrobial Activity
Thiazolidin-4-one derivatives also exhibit antimicrobial properties against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The incorporation of different substituents on the thiazolidin ring can enhance this activity, making it a valuable scaffold for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazolidin core | Essential for biological activity |
| 4-Chlorophenyl group | Enhances anticancer and anti-inflammatory effects |
| Heptyl chain | May improve lipophilicity and bioavailability |
| Pyrazole moiety | Contributes to anticancer properties |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of thiazolidin-4-one derivatives:
- Anticancer Studies : A derivative similar to the compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.45 µM, indicating potent anticancer activity .
- Anti-inflammatory Research : A related compound demonstrated up to 85% inhibition of TNF-α at a concentration comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Testing : Derivatives were tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
Q & A
Q. How can synthetic byproducts be identified and minimized?
- Methodological Answer :
- HPLC-PDA Analysis : Monitor reaction progress at 254 nm; byproducts (e.g., Schiff base intermediates) elute at distinct retention times.
- TLC Optimization : Use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) to track side reactions.
- Quenching Protocols : Rapid cooling to 0°C after reflux minimizes over-oxidation of the thioxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
